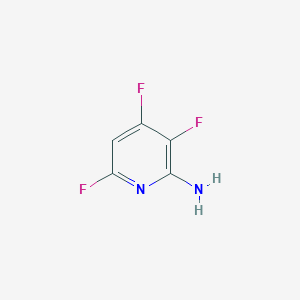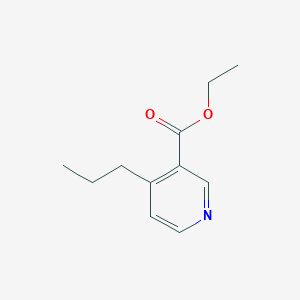
Ethyl 4-propylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-propylnicotinate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of nicotinic acid (niacin) and is characterized by the presence of an ethyl group and a propyl group attached to the nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-propylnicotinate can be synthesized through esterification reactions involving nicotinic acid and the appropriate alcohols. One common method involves the reaction of nicotinic acid with ethanol and propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Nicotinic acid+Ethanol+PropanolH2SO4Ethyl 4-propylnicotinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-propylnicotinate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield nicotinic acid and the corresponding alcohols (ethanol and propanol).
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed:
Hydrolysis: Nicotinic acid, ethanol, and propanol.
Reduction: Corresponding alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular health and skin conditions.
Industry: Utilized in the formulation of cosmetic products and as a flavoring agent in the food industry.
Mecanismo De Acción
The mechanism of action of ethyl 4-propylnicotinate is not fully understood, but it is believed to involve interactions with nicotinic acid receptors and pathways. Nicotinic acid is known to influence lipid metabolism and vasodilation, and its ester derivatives may exhibit similar effects. The compound may also exert antioxidant and anti-inflammatory effects through its interaction with cellular pathways.
Comparación Con Compuestos Similares
Ethyl 4-propylnicotinate can be compared with other ester derivatives of nicotinic acid, such as:
Methyl nicotinate: Similar ester with a methyl group instead of an ethyl and propyl group.
Ethyl nicotinate: Contains only an ethyl group attached to the nicotinic acid moiety.
Propyl nicotinate: Contains only a propyl group attached to the nicotinic acid moiety.
Uniqueness: this compound is unique due to the presence of both ethyl and propyl groups, which may confer distinct physicochemical properties and biological activities compared to other nicotinic acid esters.
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
ethyl 4-propylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-5-9-6-7-12-8-10(9)11(13)14-4-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
MXPISRLJXUZZOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=NC=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


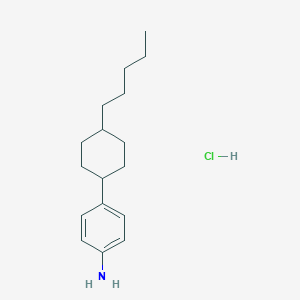

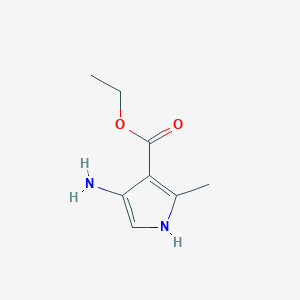
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)

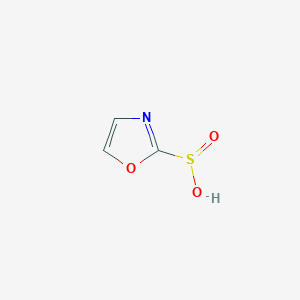
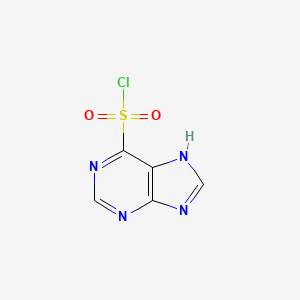
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
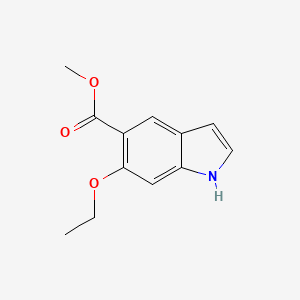
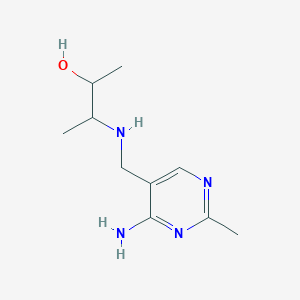

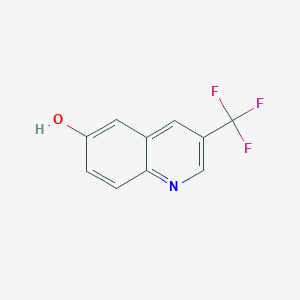
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
